molecular formula C7H11ClN2O2S B12963720 1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride

1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B12963720
M. Wt: 222.69 g/mol
InChI Key: HCBFCFZSIJPDNY-UHFFFAOYSA-N
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Description

1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClN2O2S. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . The sulfonyl chloride group attached to the pyrazole ring makes this compound particularly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through the sulfonation of 1,3-diethylpyrazole using chlorosulfonic acid (ClSO3H). The reaction typically involves adding chlorosulfonic acid to the pyrazole compound under controlled conditions to form the sulfonyl chloride derivative . The reaction is highly exothermic and requires careful temperature control, usually conducted at temperatures ranging from -20°C to 0°C in a solvent like chloroform (CHCl3) .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives depending on the nucleophile used .

Scientific Research Applications

1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The presence of ethyl groups instead of methyl groups can also affect its physical and chemical properties, making it distinct from similar compounds .

Properties

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

1,3-diethylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C7H11ClN2O2S/c1-3-6-7(13(8,11)12)5-10(4-2)9-6/h5H,3-4H2,1-2H3

InChI Key

HCBFCFZSIJPDNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1S(=O)(=O)Cl)CC

Origin of Product

United States

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